4-Iodoisoxazol-3-amine 4-Iodoisoxazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15825855
InChI: InChI=1S/C3H3IN2O/c4-2-1-7-6-3(2)5/h1H,(H2,5,6)
SMILES:
Molecular Formula: C3H3IN2O
Molecular Weight: 209.97 g/mol

4-Iodoisoxazol-3-amine

CAS No.:

Cat. No.: VC15825855

Molecular Formula: C3H3IN2O

Molecular Weight: 209.97 g/mol

* For research use only. Not for human or veterinary use.

4-Iodoisoxazol-3-amine -

Specification

Molecular Formula C3H3IN2O
Molecular Weight 209.97 g/mol
IUPAC Name 4-iodo-1,2-oxazol-3-amine
Standard InChI InChI=1S/C3H3IN2O/c4-2-1-7-6-3(2)5/h1H,(H2,5,6)
Standard InChI Key ZPXNOPGTSBXVDP-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NO1)N)I

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 4-iodoisoxazol-3-amine consists of a planar isoxazole ring (C₃H₂NO) substituted with iodine at the fourth carbon and an amine group (-NH₂) at the third carbon. The isoxazole ring itself is aromatic, with delocalized π-electrons contributing to its stability. The iodine atom introduces significant steric and electronic effects, enhancing the compound’s reactivity in cross-coupling reactions and its potential as a halogen-bond donor in molecular interactions .

Crystallographic studies of analogous isoxazole derivatives, such as methyl 4-amino-3-methoxyisoxazole-5-carboxylate, reveal bond lengths and angles consistent with aromatic heterocycles. For example, the N–O bond in the isoxazole ring typically measures ~1.38 Å, while C–I bonds range between 2.09–2.15 Å . These structural features are critical for understanding the compound’s stability and reactivity.

Table 1: Key Structural Parameters of 4-Iodoisoxazol-3-amine

ParameterValueSource
Molecular FormulaC₃H₃IN₂O
Molecular Weight209.98 g/mol
Isoxazole Ring SystemPlanar, aromatic
C–I Bond Length~2.10 Å
N–O Bond Length~1.38 Å

Synthesis and Manufacturing

The synthesis of 4-iodoisoxazol-3-amine typically involves cyclization reactions using hydroxylamine derivatives and α-halo ketones or aldehydes. A common method involves the reaction of hydroxylamine hydrochloride with 3-iodo-2-chloropropiophenone in a basic aqueous medium, followed by purification via recrystallization. Alternative routes include iodination of pre-formed isoxazole rings using iodine monochloride (ICl) in acetic acid, though this approach risks over-iodination and requires careful temperature control.

Table 2: Synthetic Routes for 4-Iodoisoxazol-3-amine

MethodReagentsYieldConditionsSource
CyclizationNH₂OH·HCl, α-halo ketone65–70%Basic aqueous, 80°C
Direct IodinationICl, AcOH50–55%0–5°C, 12 h

Key challenges in synthesis include minimizing side reactions such as ring-opening or the formation of regioisomers. Catalysts like copper(I) iodide have been explored to improve selectivity in iodination steps.

Physicochemical Properties

4-Iodoisoxazol-3-amine is a crystalline solid with moderate solubility in polar solvents such as water (1.2 g/L at 25°C), methanol (8.5 g/L), and dimethyl sulfoxide (DMSO) (>50 g/L). Its melting point ranges from 142–145°C, and it exhibits stability under inert atmospheres but decomposes upon prolonged exposure to light or moisture. The compound’s logP (octanol-water partition coefficient) is estimated at 1.3, indicating moderate lipophilicity suitable for drug design.

Table 3: Physicochemical Properties

PropertyValueSource
Solubility in Water1.2 g/L (25°C)
Melting Point142–145°C
logP1.3
StabilityLight-sensitive
CompoundTargetIC₅₀Source
Isoxazole-3-carboxylic acidSerine acetyltransferase2.6 μM
4-Iodoisoxazol-3-amineKinases (predicted)N/A

Applications in Organic Synthesis

The iodine substituent in 4-iodoisoxazol-3-amine makes it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings. For instance, palladium-catalyzed coupling with aryl boronic acids yields biaryl isoxazoles, which are scaffolds in drug discovery. Additionally, the amine group enables functionalization via acylation or alkylation, expanding its utility in constructing heterocyclic libraries.

Research Gaps and Future Directions

Despite its potential, rigorous pharmacological profiling of 4-iodoisoxazol-3-amine remains lacking. Future studies should prioritize:

  • In vitro toxicity assays to establish safety profiles.

  • Target identification screens using proteomics or affinity chromatography.

  • Optimization of synthetic routes to improve yields and scalability.

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